molecular formula C11H12ClN3O5 B7766954 Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate

Cat. No.: B7766954
M. Wt: 301.68 g/mol
InChI Key: IGYCEGYJFMGCFG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H12ClN3O5 and a molecular weight of 301.68 g/mol . This compound is known for its unique structure, which includes a chloro group, a methoxy group, and a nitrophenyl hydrazono group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-methoxy-2-nitrophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate can be compared with similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCEGYJFMGCFG-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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